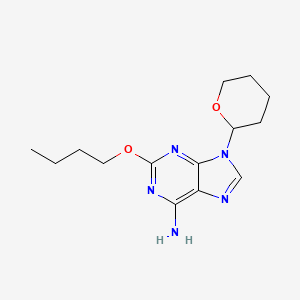
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
Vue d'ensemble
Description
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, also known by its CAS number 866268-30-6, is a purine derivative with potential therapeutic applications. This compound has garnered interest due to its structural similarity to nucleobases and its potential biological activities, including antiviral and anticancer properties.
The molecular formula of this compound is with a molecular weight of approximately 321.37 g/mol. Its structural characteristics are significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N5O3 |
| Molecular Weight | 321.37 g/mol |
| CAS Number | 866268-30-6 |
| Purity | Typically ≥ 95% |
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted the synthesis of related purine derivatives that demonstrated effectiveness against various viral strains, suggesting that modifications in the purine structure can enhance antiviral activity .
Anticancer Activity
The potential anticancer effects of this compound are under investigation. Compounds derived from purine have been shown to inhibit cancer cell proliferation in vitro. For instance, derivatives with similar functional groups have been reported to exhibit cytotoxicity against several cancer cell lines, including breast and lung cancer cells .
Case Studies
- Antiviral Efficacy : In a study exploring the antiviral efficacy of purine derivatives, it was found that specific modifications could enhance selectivity against viral enzymes, leading to decreased viral replication rates in infected cells .
- Cytotoxicity Tests : A series of cytotoxicity assays conducted on various cancer cell lines demonstrated that compounds structurally related to this compound inhibited cell growth significantly, with IC50 values in the micromolar range .
The biological activity of this compound is likely mediated through its interaction with nucleic acid synthesis pathways and cellular signaling mechanisms. Its structural resemblance to adenine suggests it may act as an antagonist or inhibitor in nucleotide metabolism, potentially disrupting viral replication or tumor growth.
Propriétés
IUPAC Name |
2-butoxy-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-2-3-7-21-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-5-8-20-10/h9-10H,2-8H2,1H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIKYOMSQRFOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














